molecular formula C21H21NO6 B1665541 (-)-Adlumine CAS No. 21414-43-7

(-)-Adlumine

Cat. No. B1665541
CAS RN: 21414-43-7
M. Wt: 383.4 g/mol
InChI Key: SZDGAZFTAUFFQH-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Adlumine is a bioactive chemical.

Scientific Research Applications

Chromato-Spectrometric Method Development

  • Method for Quantitative Determination : A study by Krivut et al. (1984) developed a chromato-spectrometric method for the quantitative determination of the biologically active alkaloid adlumine in pale corydalis. This method ensures an accuracy of ±3.62% for plant material and ±0.79% for the isolated substance, indicating its significance in precise alkaloid measurement and analysis in scientific research (B. A. Krivut, N. A. Fedyunina, N. Margvelashvili, & L. M. Molodozhnikova, 1984).

Bioluminescence Imaging Applications

  • Bioluminescence in Biomedical Research : Badr and Tannous (2011) highlighted the extensive application of bioluminescence imaging in biomedical research. This technology is critical for monitoring biological processes in fields like immunology, oncology, virology, and neuroscience, providing insights into disease progression and treatment efficacy (C. Badr & B. Tannous, 2011).
  • Bioluminescent Proteins Prediction : Nath and Subbiah (2016) presented an approach for the prediction of bioluminescent proteins. Their method, combining unsupervised K-Means algorithm with Synthetic Minority Oversampling Technique (SMOTE), is vital for the identification and annotation of bioluminescent proteins in analytical research methods, including cellular imaging and gene expression analysis (A. Nath & Karthikeyan Subbiah, 2016).

Chemiluminescence for Amyloid Beta Detection

  • Turn-On Chemiluminescence Probes : Yang et al. (2020) reported on turn-on chemiluminescence probes for in vivo imaging, specifically targeting amyloid beta species. This is particularly relevant in Alzheimer's research, offering new avenues for detecting and studying protein aggregation related to neurodegenerative diseases (Jing Yang, Wei Yin, Richard S. Van et al., 2020).

Comparative Studies of Adlumine

  • Pharmacological Actions of Corlumine vs Adlumine : A historical study by Rice (1938) compared the pharmacological actions of corlumine with its stereoisomer, adlumine. This research is crucial in understanding the different actions of chemically similar or related alkaloids, providing a foundation for further pharmacological studies (H. V. Rice, 1938).

NMR Signal Assignment in Alkaloids

  • NMR Signal Assignment of Benzylisoquinoline Alkaloids : Seger et al. (2004) worked on the NMR signal assignments of benzylisoquinolines, including adlumine, from Fumaria officinalis L. This study contributes to the chemical characterization and understanding of structurally diverse alkaloids (C. Seger, S. Sturm, E. Strasser, E. Ellmerer, & H. Stuppner, 2004).

Alkaloid Studies in Adlumia Fungosa

  • Alkaloids of Adlumia Fungosa : Research by Manske (1933) on Adlumia fungosa confirmed the presence of adlumine and explored its properties. This investigation enhances the understanding of the natural occurrence and properties of adlumine in plant species (R. Manske, 1933).

properties

CAS RN

21414-43-7

Product Name

(-)-Adlumine

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(6R)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1

InChI Key

SZDGAZFTAUFFQH-RTBURBONSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(-)-Adlumine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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